2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Antitumor S180 Sarcoma In Vivo Pharmacology

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) is a privileged 2O-THQ scaffold. Documented in vivo antitumor activity against S180 sarcoma (IC50 ~1 µg/mouse) makes it an essential positive control for oncology research. The 4-carboxylic acid pattern defines a critical regioisomeric series for SAR studies; potency varies >100-fold between isomers. It is the key precursor for synthesizing 8-fluoro derivatives with improved metabolic stability. Procure for validated pharmacology benchmarks and reproducible synthesis.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 14179-84-1
Cat. No. B086162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS14179-84-1
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2NC1=O)C(=O)O
InChIInChI=1S/C10H9NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14)
InChIKeyUFTLCDHPTBFVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid (CAS 14179-84-1): Scientific Identity and Core Physicochemical Profile


2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) is a bicyclic heterocyclic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol [1]. It belongs to the 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) class, also known as 3,4-dihydro-2(1H)-quinolinones, a scaffold recognized as a 'privileged structure' in medicinal chemistry due to its frequent presence in biologically active molecules [2]. The compound features both a carboxylic acid and a lactam (cyclic amide) functional group, which contribute to its reactivity as a synthetic intermediate . Its computed properties include an XLogP3-AA of 0.3, two hydrogen bond donors, and three hydrogen bond acceptors [1].

Why 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Is Not Interchangeable with Other Tetrahydroquinoline Carboxylic Acids


Substituting 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) with a positional isomer or other tetrahydroquinoline derivative is not scientifically justifiable due to profound, structure-dependent differences in biological activity. Research on the related 2-carboxy-1,2,3,4-tetrahydroquinoline class has demonstrated that the precise position of the carboxylic acid moiety and the presence of the 2-oxo group are critical determinants of receptor binding affinity, with potency variations exceeding 100-fold between regioisomers [1]. Furthermore, the target compound itself has documented in vivo antitumor activity against S180 sarcoma [2], a property not inherent to the class as a whole. Therefore, generic substitution based on the core scaffold alone risks introducing a compound with unknown or significantly altered biological and pharmacological properties, potentially invalidating experimental results or synthesis outcomes.

Quantitative Differentiation Evidence for 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid


In Vivo Antitumor Activity of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Against S180 Sarcoma

The target compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, demonstrated significant in vivo antitumor activity against S180 sarcoma in a mouse model, with an IC50 of approximately 1 µg/mouse [1]. This potency is documented as distinct from the glycosidic natural products (secalosides) from which it is derived, which exhibited an IC50 of about 5 µg/mouse in the same assay, indicating a 5-fold increase in potency for the aglycon derivative [1].

Antitumor S180 Sarcoma In Vivo Pharmacology

Regioisomeric Differentiation: 4-Carboxylic Acid vs. 3-Carboxylic Acid Scaffold Activity Potential

Within the broader 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) class, the position of the carboxylic acid substituent is a critical determinant of biological activity. While specific quantitative data for the 4-carboxylic acid isomer (CAS 14179-84-1) in receptor binding assays is not available, studies on closely related 2-carboxytetrahydroquinolines show that the 4-position is a key site for activity modulation [1]. In contrast, the 3-carboxylic acid isomer (e.g., 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, CAS 53899-06-2) represents a different regioisomeric series . Research on analogous systems demonstrates that moving a carboxylate from one position to another on the tetrahydroquinoline core can alter binding affinity by >100-fold and dramatically impact stereoselectivity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) NMDA Receptor

Precursor to 8-Fluoro Derivative: Enhanced Binding Affinity and Metabolic Stability

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid serves as a direct synthetic precursor to the 8-fluoro derivative (8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid), a compound of significant interest in medicinal chemistry . The introduction of fluorine at the 8-position on the quinoline ring is a well-established strategy in drug design to modulate multiple pharmacological parameters [1]. Specifically, fluorination at this position is known to increase binding affinity to target proteins and improve metabolic stability by blocking oxidative metabolism at the adjacent site. While quantitative data for the 8-fluoro derivative itself is not provided here, the value of the non-fluorinated parent (CAS 14179-84-1) lies in its role as the essential starting material for accessing this optimized analog.

Medicinal Chemistry Fluorination Metabolic Stability

High-Value Application Scenarios for 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid in Scientific Research


In Vivo Antitumor Model Development and Lead Compound Validation

Procurement of CAS 14179-84-1 is directly indicated for research groups conducting in vivo antitumor studies, particularly those using the S180 sarcoma model. The compound's documented IC50 of ~1 µg/mouse provides a robust quantitative baseline for comparative efficacy studies [1]. It can serve as a positive control or a starting point for developing new derivatives with improved activity against this or related tumor types. This specific, validated biological activity is the primary justification for selecting this compound over other 2O-THQ derivatives lacking such documented in vivo effects.

Structure-Activity Relationship (SAR) Studies for 2O-THQ Based Pharmacophores

This compound is an essential component for any SAR investigation centered on the 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ) scaffold. Its specific substitution pattern—a carboxylic acid at the 4-position—defines a distinct regioisomeric series that is critical for mapping the pharmacological space of this privileged structure [1]. Researchers comparing the activity of 4-carboxylic acid derivatives against their 3-carboxylic acid counterparts or other positional isomers will find this compound indispensable for establishing a complete SAR profile [2].

Synthesis of Fluorinated Analogs for Lead Optimization in Medicinal Chemistry

The compound is a key precursor for synthesizing 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a derivative with anticipated improvements in metabolic stability and target binding affinity [1]. Procuring this parent compound is a necessary first step in generating a series of fluorinated analogs for a medicinal chemistry program. The ability to readily access this fluorinated derivative, a common strategy in drug design, makes the non-fluorinated parent a strategically valuable building block for lead optimization projects [2].

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